molecular formula C12H16FN B13037243 (R)-2-(5-Fluoro-2-methylphenyl)piperidine

(R)-2-(5-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13037243
M. Wt: 193.26 g/mol
InChI Key: ICAGBHADEAZGCQ-GFCCVEGCSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical and Biological Research

The versatility of the piperidine scaffold stems from its ability to be readily functionalized, allowing for the creation of diverse molecular architectures. nih.gov This adaptability makes it a valuable building block for developing new therapeutic agents targeting a wide range of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.govnih.gov Introducing chiral centers into the piperidine ring can significantly modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

Pharmacological Activity Examples
Anticancer Inhibition of pro-tumorigenic receptors, apoptosis induction nih.gov
Anti-infective Antimalarial, antiviral, antibacterial nih.gov
Neuroprotective Anticholinergic agents for Alzheimer's disease nih.govnih.gov

The Role of Fluorine Substitution in Modulating Molecular Interactions and Stability for Research Purposes

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to fine-tune molecular properties. nih.govresearchgate.net Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly alter a molecule's electronic and conformational properties. nih.govresearchgate.net

In a research context, fluorine substitution is employed to:

Modulate Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, metabolic stability, and membrane permeability. researchgate.net

Enhance Binding Affinity: The strategic placement of fluorine can lead to favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, thereby improving binding affinity and selectivity. researchgate.net

Improve Stability: The strength of the carbon-fluorine bond can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov

Influence Conformation: Fluorine substitution can create conformational locks through non-covalent interactions, such as those between fluorine and sulfur, which can improve molecular planarity and packing. researchgate.net

Stereochemical Importance in the Study of Piperidine Derivatives

Stereochemistry plays a critical role in the biological activity of piperidine derivatives. thieme-connect.com The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological targets like enzymes and receptors. thieme-connect.com The introduction of a chiral center to the piperidine scaffold can lead to enantiomers (non-superimposable mirror images) that may exhibit different pharmacological activities, potencies, and toxicity profiles. thieme-connect.com

The importance of stereochemistry is evident in several aspects of drug design and research:

Enhanced Selectivity and Potency: One enantiomer often fits more precisely into a binding site, leading to higher potency and selectivity for the intended target over off-targets. thieme-connect.comthieme-connect.com This can reduce side effects and improve the therapeutic index of a drug candidate.

Control of Molecular Conformation: The stereochemistry at a substituent on the piperidine ring can dictate the ring's preferred conformation (e.g., chair conformation with equatorial or axial substituents), which in turn affects how the molecule presents its functional groups for interaction. acs.org

Stereoselective Synthesis: The development of stereoselective synthetic methods is a major focus of modern organic chemistry, enabling the production of single enantiomers of piperidine derivatives for detailed biological evaluation. nih.gov Techniques such as diastereoselective reductive cyclization and palladium-catalyzed intramolecular hydroamination are used to control the stereochemistry of the final products. nih.gov

The study of stereochemistry has been a topic of great interest since the late 20th century and continues to be a hot topic in the field. thieme-connect.com

Overview of Research Trajectories for (R)-2-(5-Fluoro-2-methylphenyl)piperidine and Analogous Structures

While specific research on this compound is not extensively detailed in publicly available literature, research on analogous structures provides insight into its potential areas of investigation. The core structure combines a 2-arylpiperidine with specific substitutions known to be relevant in medicinal chemistry.

Research on analogous compounds has focused on several key areas:

Neurokinin-1 (NK1) Receptor Antagonists: A structurally similar compound, Vestipitant, which is a 2-(S)-(4-fluoro-2-methylphenyl)piperazine derivative, was identified as a potent and selective NK1 receptor antagonist. researchgate.net This suggests that the this compound scaffold could also be explored for its activity at NK1 receptors, which are implicated in depression, anxiety, and emesis. The stereochemistry and substitution pattern on the phenyl ring were found to be crucial for the activity of these analogs. researchgate.net

Kinase Inhibition: Piperidine scaffolds are frequently used in the development of kinase inhibitors. acs.org For example, derivatives have been optimized as LATS1/2 kinase inhibitors, where modifications to the piperidine ring, such as the addition of methyl groups, were used to control ring conformation and improve cellular activity. acs.org The 2-phenylpiperidine (B1215205) motif is a common feature in such inhibitors.

Cytotoxic Agents: Benzoxazoles containing a 5-fluoro-2-methylphenyl group attached to a piperazine (B1678402) ring have been synthesized and evaluated for their cytotoxicity against cancer cell lines. researchgate.net This indicates a potential research trajectory for this compound in the development of new anticancer agents.

Sigma-1 Receptor Ligands: The replacement of a piperazine ring with a piperidine ring has been shown to be a critical factor for activity at the sigma-1 (σ1) receptor while maintaining affinity for other targets like the histamine (B1213489) H3 receptor. nih.gov This highlights the potential for the 2-arylpiperidine scaffold in designing ligands for neurological and psychiatric disorders.

The combination of the piperidine core, fluorine substitution, and a specific stereocenter in this compound makes it a valuable probe for exploring structure-activity relationships in these and other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(2R)-2-(5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m1/s1

InChI Key

ICAGBHADEAZGCQ-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]2CCCCN2

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Stereoselective Synthesis of (R)-2-(5-Fluoro-2-methylphenyl)piperidine

The synthesis of enantiomerically pure 2-arylpiperidines such as this compound requires precise control over stereochemistry. Modern organic synthesis provides a toolkit of advanced methods to achieve this, ranging from catalytic asymmetric reactions to the use of chiral precursors.

Asymmetric Catalysis Approaches (e.g., Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, Palladium-catalyzed hydrogenation of fluoropyridines)

Asymmetric catalysis stands as a powerful tool for the direct generation of chiral centers. The hydrogenation of aromatic pyridine (B92270) rings is a primary strategy for accessing the piperidine (B6355638) core.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

A highly effective method for producing chiral piperidines involves the asymmetric hydrogenation of pyridinium salts using iridium catalysts. dicp.ac.cn Simple pyridines can be challenging substrates for hydrogenation due to their aromatic stability and potential to inhibit the catalyst. dicp.ac.cn Activation by converting the pyridine to an N-benzyl or N-alkyl pyridinium salt greatly enhances its reactivity and circumvents catalyst inhibition. dicp.ac.cnnih.gov This strategy has been successfully applied to provide 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov Chiral phosphine (B1218219) ligands, such as MP²-SEGPHOS, are key to achieving this stereocontrol. nih.gov The process is versatile and can be used to construct multiple stereogenic centers on the piperidine ring, affording products with excellent enantioselectivity and diastereoselectivity. oup.comrsc.org

Catalyst SystemSubstrateProductKey Features
Iridium-dinuclear complex with chiral phosphine ligandN-Alkyl-2-arylpyridinium saltChiral 2-arylpiperidineHigh enantioselectivity; overcomes catalyst inhibition. dicp.ac.cnnih.gov
[{Ir(cod)Cl}₂]/(S)-MeO-biphep/I₂Substituted Pyridinium SaltChiral Substituted PiperidineEnables construction of multiple stereocenters. dicp.ac.cnoup.com

Palladium-Catalyzed Hydrogenation of Fluoropyridines

For direct access to fluorinated piperidines, the hydrogenation of readily available fluoropyridines is an attractive route. nih.govacs.org Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), are commonly employed. nih.govacs.org These reactions typically exhibit high cis-selectivity in the resulting piperidine ring. nih.gov A significant challenge is preventing hydrodefluorination, which can be mitigated through careful reaction design. dicp.ac.cnnih.gov While direct asymmetric hydrogenation of fluoropyridines is difficult, an enantioselective synthesis can be achieved by employing a chiral auxiliary. For instance, an oxazolidine-substituted pyridine can be hydrogenated diastereoselectively, followed by cleavage of the auxiliary to yield the enantioenriched fluorinated piperidine. nih.govacs.org

Organocatalytic Enantioselective Synthesis Methods (e.g., Organocatalytic intramolecular aza-Michael reactions)

Organocatalysis offers a metal-free alternative for asymmetric synthesis. The intramolecular aza-Michael reaction is a prominent organocatalytic method for constructing chiral nitrogen-containing heterocycles. acs.org In this approach, a linear substrate containing a nitrogen nucleophile (such as a carbamate) and an α,β-unsaturated carbonyl moiety is cyclized in the presence of a chiral organocatalyst. acs.orgmdpi.com

Chiral prolinol derivatives and cinchona alkaloids are effective catalysts for this transformation, inducing the formation of 2-substituted piperidines and other heterocycles in good yields and with excellent enantiomeric excesses (ee), often up to 99%. acs.orgnih.gov The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the subsequent intramolecular conjugate addition. acs.org This methodology is highly valuable for its operational simplicity and ability to generate significant molecular complexity from acyclic precursors. nih.gov

Multi-component Reaction (MCR) Strategies for Piperidine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. rsc.org This strategy is prized for its step- and atom-economy. Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org

This reaction typically involves a chiral α-methyl benzylamine, an aldehyde, and a 1,3-bis-silyloxy-diene, which acts as a dienolate equivalent. rsc.org The reaction proceeds via a chiral aldimine intermediate and furnishes a chiral 2,3-dihydropyridinone adduct. This versatile intermediate can then be subjected to further transformations, such as reduction, to yield the final saturated piperidine ring with a well-defined stereochemistry. rsc.org The flexibility of choosing different aldehyde components allows for the synthesis of a diverse library of piperidine derivatives. rsc.org

Intramolecular Cyclization and Annulation Reactions (e.g., Gold(I)-catalyzed dearomatization/cyclization, Radical-mediated cyclization, Alkene Cyclization)

The formation of the piperidine ring via intramolecular cyclization of a functionalized acyclic precursor is a cornerstone of heterocyclic synthesis.

Gold(I)-Catalyzed Dearomatization/Cyclization : Gold(I) catalysts are known for their ability to activate π-systems like alkenes and alkynes toward nucleophilic attack. nih.govmdpi.com This reactivity can be harnessed for the synthesis of piperidines through intramolecular cyclization. For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. nih.govmdpi.com More advanced strategies involve the gold-catalyzed dearomatization/cyclization of substrates containing a tethered nitrogen nucleophile and an arene, though this remains a specialized approach. nih.gov

Radical-Mediated Cyclization : Radical cyclizations provide a powerful method for C-C and C-heteroatom bond formation. rsc.org For piperidine synthesis, a common strategy is the 6-exo cyclization of an amino-tethered radical onto an unactivated double bond. acs.orgnih.gov The radical precursor is often an alkyl or aryl halide. This approach has been used to generate polysubstituted piperidines with good control over diastereoselectivity. acs.orgnih.gov For example, the cyclization of stabilized radicals onto α,β-unsaturated esters can lead to 2,4,5-trisubstituted piperidines. nih.gov

Alkene Cyclization : The intramolecular cyclization of N-alkenylamines is a direct route to the piperidine core. Intramolecular hydroamination, where an N-H bond adds across a double bond, can be catalyzed by various transition metals, including rhodium, to form 3-arylpiperidines. organic-chemistry.org Another powerful variant is the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which can provide chiral β-acetoxylated piperidines with excellent enantioselectivity using specifically designed chiral ligands like pyridine-oxazoline (Pyox). organic-chemistry.org

Cyclization MethodCatalyst/InitiatorPrecursor TypeKey Features
Gold(I)-Catalyzed CyclizationGold(I) ComplexN-tethered alkene/alkyneMild conditions; activates unsaturated bonds. mdpi.com
Radical-Mediated CyclizationRadical Initiator (e.g., AIBN, Bu₃SnH)Alkene/alkyne with a radical precursorForms ring via 6-exo cyclization; good stereocontrol. acs.orgnih.gov
Alkene Cyclization (Hydroamination)Rhodium ComplexN-alkenylamineDirect addition of N-H across a C=C bond. organic-chemistry.org

Reductive Amination Protocols for Piperidine Derivatives

Reductive amination is a fundamental and widely used transformation for synthesizing amines and, in its intramolecular version, for constructing N-heterocycles. researchgate.net The synthesis of a piperidine ring can be achieved through the cyclization of a δ-amino ketone or δ-amino aldehyde. nih.govnih.gov This precursor undergoes spontaneous or catalyzed intramolecular condensation to form a cyclic imine or enamine, which is then reduced in situ to the piperidine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.netnih.gov This strategy is a key step in many total syntheses and provides a reliable method for forming the piperidine core, often from precursors generated through other complex reactions. nih.gov

Nucleophilic Substitution and Derivatization from Precursors

An alternative to constructing the piperidine ring from scratch is to functionalize a pre-existing chiral piperidine scaffold or to elaborate a simpler chiral precursor.

One approach involves the deprotonation of an N-protected piperidine at the C2 position using a strong base like sec-butyllithium, followed by trapping the resulting organolithium species with an electrophile. youtube.com For the synthesis of this compound, a more convergent strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This would unite a chiral (R)-2-halopiperidine derivative with (5-fluoro-2-methylphenyl)boronic acid.

Derivatization from readily available chiral building blocks is also a powerful strategy. For example, natural amino acids like L-lysine can serve as a starting point, being converted enzymatically or through multi-step chemical synthesis into a δ-amino carbonyl compound that cyclizes to form the piperidine ring. rsc.org Another common route begins with a chiral lactam, which can be manipulated through reductions and functional group interconversions to build the desired substitution pattern on the piperidine ring. wikipedia.org

Functionalization and Derivativatization of this compound

The functionalization and derivatization of the this compound scaffold are crucial for exploring its structure-activity relationships in medicinal chemistry. These modifications can be broadly categorized into strategies for creating analogs, introducing additional fluorine atoms, and performing selective functional group transformations.

The synthesis of analogs of 2-arylpiperidines, including this compound, often employs methods that allow for the controlled introduction of substituents on either the piperidine ring or the aryl moiety. A key strategy for generating chiral derivatives is kinetic resolution. For instance, N-Boc-2-arylpiperidines can undergo highly selective kinetic resolution through asymmetric deprotonation using a chiral base system like n-BuLi and sparteine (B1682161) (or its surrogate). acs.orgnih.govrsc.org This method allows for the separation of enantiomers, with one enantiomer being recovered in high enantiomeric ratio while the other is functionalized. rsc.orgrsc.org The recovered, enantioenriched N-Boc-2-arylpiperidines can then be deprotonated and reacted with various electrophiles to create highly enantioenriched 2,2-disubstituted piperidine products without loss of stereochemical integrity. rsc.org

Site-selective C-H functionalization represents another powerful approach for creating analogs. By carefully selecting the N-protecting group and the rhodium catalyst, it is possible to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov

C2-Functionalization: This position is electronically activated due to the adjacent nitrogen atom. nih.gov Catalysts such as Rh₂(R-TPPTTL)₄ have been used for highly diastereoselective C2-functionalization of N-Bs-piperidine. nih.gov

C4-Functionalization: This position is sterically more accessible. nih.gov By using specific N-protecting groups and catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄, functionalization can be directed to the C4 position. nih.gov

C3-Functionalization: Being electronically deactivated, the C3 position is functionalized indirectly via cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening. nih.gov

Furthermore, the synthesis of N-aryl piperidines can be achieved through a rhodium-catalyzed reductive transamination of pyridinium salts. This method allows for the introduction of various aryl and heteroaryl groups on the piperidine nitrogen. nih.gov The process works well for a range of 2-aryl substituted pyridinium salts, which are activated towards reduction. nih.gov

StrategyDescriptionKey Reagents/CatalystsReference
Kinetic ResolutionAsymmetric deprotonation to separate and functionalize enantiomers of N-Boc-2-arylpiperidines.n-BuLi, (-)-sparteine (B7772259) or (+)-sparteine acs.orgnih.govrsc.org
Site-Selective C-H FunctionalizationCatalyst- and protecting group-controlled introduction of functional groups at C2, C3, or C4 of the piperidine ring.Dirhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) nih.govthieme-connect.com
Reductive TransaminationSynthesis of N-aryl piperidines from pyridinium salts using an exogenous amine.Rhodium catalyst, Formic acid nih.gov

The introduction of fluorine into piperidine scaffolds is a significant strategy in medicinal chemistry to modulate physicochemical properties like basicity (pKa) and metabolic stability. nih.govtandfonline.com A primary method for creating fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. nih.govacs.org

Metal-catalyzed hydrogenation is a powerful tool for this transformation, though it can be challenged by competitive hydrodefluorination. nih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), have been successfully used for the robust and simple cis-selective hydrogenation of fluoropyridines to yield a broad range of (multi)fluorinated piperidines. acs.org This method demonstrates good functional group tolerance, enabling the chemoselective reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) rings. acs.org

Homogeneous catalysts based on rhodium have also been developed. For example, a rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.gov This approach has been applied to create fluorinated analogs of several commercial drugs. nih.gov Similarly, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C), tolerating numerous functional groups. rsc.orgrsc.org

The introduction of fluorine at the C-4 position of the piperidine ring, for example, has been shown to significantly lower the pKa, making the compound less basic, which can improve absorption and bioavailability profiles. tandfonline.com

MethodCatalyst/ReagentKey FeaturesReference
Heterogeneous Hydrogenation of FluoropyridinesPalladium on Carbon (Pd/C)cis-selective, robust, tolerates other aromatic systems. acs.org
Dearomatization-Hydrogenation (DAH)Rhodium(I) complex with pinacol (B44631) boraneHighly diastereoselective, produces all-cis-fluorinated piperidines. nih.gov
Homogeneous Hydrogenation of PyridinesRhodium Oxide (Rh₂O₃)Mild conditions, broad substrate scope for unprotected pyridines. rsc.orgrsc.org
Electrophilic FluorinationSelectfluorUsed for the β-functionalization of N-Boc protected enecarbamates derived from piperidines. chemrxiv.org

Achieving regioselective and stereoselective control is paramount in synthesizing complex piperidine derivatives. Several advanced methodologies have been developed to functionalize specific positions of the piperidine ring while controlling the stereochemical outcome.

Dirhodium-catalyzed C-H insertion reactions offer a powerful tool for regioselective functionalization. By tuning the steric and electronic properties of the dirhodium catalyst and the nitrogen protecting group, one can selectively target different C-H bonds. nih.govthieme-connect.com For instance, the C2 position can be functionalized due to its electronic activation by the adjacent nitrogen, while the C4 position can be targeted by sterically shielding the C2 position with a bulky catalyst and protecting group. nih.gov C3-functionalization can be achieved through an indirect method involving asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening. nih.gov

Stereoselective synthesis can also be achieved using chiral auxiliaries. For example, D-arabinopyranosylamine can act as a stereodifferentiating auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further transformed; subsequent conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones, while enolate alkylation yields 2,3-trans-substituted products. researchgate.netcdnsciencepub.com

Kinetic resolution by asymmetric deprotonation of N-Boc-2-arylpiperidines using n-BuLi and the chiral ligand sparteine is another effective strategy. acs.orgnih.gov This method allows for the separation of enantiomers by selectively deprotonating and functionalizing one enantiomer over the other, providing access to enantioenriched 2-arylpiperidines and their 2,2-disubstituted derivatives. acs.orgrsc.org

Reaction Mechanisms and Pathways Related to this compound Formation and Reactivity

The formation of the 2-arylpiperidine core can be accomplished through various reaction pathways, with mechanisms that often involve transition metal catalysis.

One notable mechanism is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes. nih.govacs.org This oxidative cyclization provides access to N-functionalized piperidines. The proposed mechanism involves the intramolecular syn-aminocupration of the alkene, forming a C-N bond. This is followed by the formation of a primary carbon radical intermediate, which then undergoes intramolecular addition to the neighboring aromatic ring to form the C-C bond, completing the cyclization. nih.govacs.org

The hydrogenation of pyridines is a common route to piperidines, and the mechanism often depends on the catalyst. With rhodium-based catalysts, the reaction can be complex. Studies on the hydrogenation of N-heteroarenes using organometallic rhodium precatalysts like [(η⁵-C₅Me₅)Rh(N-C)H] have shown that catalyst activation can involve C(sp²)-H reductive elimination. acs.org This can lead to the formation of various multimetallic rhodium hydride clusters. acs.org Kinetic studies suggest that catalysis may be prompted by an unobserved multimetallic cluster, while the formation of more stable, observable clusters like [(η⁵-C₅Me₅)₄Rh₅H₇] can serve as a deactivation pathway. acs.org

Another mechanistic pathway is the reductive transamination of pyridinium salts, catalyzed by rhodium. nih.gov The reaction is believed to proceed via the initial formation of a dihydropyridine (B1217469) intermediate through transfer hydrogenation from formic acid. nih.gov This intermediate is then hydrolyzed in situ by water to form a dicarbonyl intermediate. A subsequent reductive amination with an external amine then yields the final N-substituted piperidine product. nih.gov

The reactivity of the formed 2-arylpiperidine often involves the C2 benzylic proton. In N-Boc-protected 2-arylpiperidines, this proton can be abstracted by a strong base like n-BuLi. The resulting organolithium species is configurationally stable at low temperatures, allowing for stereoretentive electrophilic quenching to form 2,2-disubstituted piperidines. rsc.org

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations of (R)-2-(5-Fluoro-2-methylphenyl)piperidine

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery and development, molecular docking and conformational analysis are particularly vital.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This simulation helps to elucidate the binding mode and affinity of the molecule within the active site of a biological target. For piperidine-based compounds, docking studies have been instrumental in understanding their interactions with various receptors. For instance, in studies of piperidine (B6355638)/piperazine-based ligands targeting the Sigma-1 (S1R) receptor, docking simulations based on crystal structures (e.g., PDB code 5HK2) have been employed to decipher binding modes. nih.govnih.gov These computational workflows often involve selecting the best-ranked poses based on scoring functions like Gscore and refining the interactions with surrounding amino acid residues. nih.gov

Molecular dynamics (MD) simulations are frequently used to supplement docking studies, providing insights into the stability of the predicted ligand-receptor complex over time. nih.govnih.gov By simulating the atomic movements, MD can confirm the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and crucial amino acid residues in the binding pocket. nih.govpreprints.org For example, MD simulations lasting 100 nanoseconds have been used to assess the stability of protein-ligand complexes, with the root-mean-square deviation (RMSD) of the protein's alpha carbons indicating when the system reaches equilibrium. nih.gov While specific docking studies for this compound are not detailed in the available literature, the methodologies applied to structurally similar piperidine derivatives provide a clear framework for how its interactions with macromolecular targets would be investigated. nih.govnih.govresearchgate.net

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. This compound features a piperidine ring, which, similar to cyclohexane, preferentially adopts a chair conformation. wikipedia.org However, the substituents on the ring introduce complexity. Computational investigations, particularly using Density Functional Theory (DFT), have been crucial in understanding the conformational preferences of substituted and fluorinated piperidines. nih.govresearchgate.net

A systematic survey of fluorinated piperidine derivatives revealed that the orientation of the fluorine atom (axial vs. equatorial) is governed by a delicate interplay of several factors. researchgate.netd-nb.info These forces include:

Steric Repulsion: Traditionally, bulky substituents are expected to prefer the equatorial position to minimize steric clash.

Electrostatic Interactions: The highly electronegative fluorine atom creates significant charge-dipole interactions that can stabilize conformations that might otherwise be unfavorable. researchgate.net

Hyperconjugation: Delocalization of electrons from a filled orbital to a nearby empty orbital can provide significant stabilization. In fluorinated piperidines, interactions such as the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond (nN -> σ*C-F) can favor an axial fluorine. researchgate.net

Computational studies have shown that for many fluorinated piperidines, there is a strong preference for the fluorine atom to be in the axial position, a phenomenon explained by the stabilizing effects of hyperconjugation and other electrostatic forces outweighing steric hindrance. researchgate.netd-nb.info The energy differences between conformers are often calculated in both the gas phase and in various solvents to understand the role of the environment. nih.govresearchgate.net

Table 1: Governing Forces in the Conformational Preference of Fluorinated Piperidines. researchgate.netresearchgate.net
ForceDescriptionEffect on Fluorine Position
Steric RepulsionRepulsive forces between atoms occupying the same space.Favors equatorial position to minimize 1,3-diaxial interactions.
Charge-Dipole InteractionsAttractive or repulsive electrostatic forces between a charge and a dipole.Can stabilize the axial conformer, especially in protonated piperidines.
HyperconjugationStabilizing delocalization of electrons (e.g., nN → σC-F or σC-H → σC-F).Often provides significant stabilization for the axial fluorine atom.
Dipole MinimizationThe tendency of the molecule to adopt a conformation with a lower overall dipole moment.Effect is highly dependent on solvent polarity; can favor either conformer.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which dictate their structure, stability, and reactivity.

The introduction of a fluorine atom into the phenyl ring of this compound has profound effects on its electronic structure. Fluorine is the most electronegative element, and its strong electron-withdrawing nature alters the electron distribution across the entire molecule. This influences several key properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov

Acidity (pKa): The electronic effects of fluorine can modify the basicity of the piperidine nitrogen, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. nih.gov

Binding Interactions: The modified electronic landscape can alter how the molecule interacts with biological targets, potentially changing binding affinity and selectivity.

DFT calculations are a primary tool for analyzing these electronic effects. researchgate.net For example, computational models can quantify the impact of fluorine on the molecule's dipole moment and electrostatic potential, which are crucial for understanding its interactions in a biological environment. nih.gov These studies have confirmed that solvation and solvent polarity play a major role in stabilizing specific conformers, an effect rooted in the molecule's electronic structure. nih.govresearchgate.net

Theoretical studies are also employed to understand the mechanisms of chemical reactions used to synthesize complex molecules like fluorinated piperidines. For example, the synthesis of all-cis-(multi)fluorinated piperidines can be achieved through a catalytic dearomatization-hydrogenation sequence starting from fluoropyridine precursors. nih.govnih.gov Computational studies of these palladium- or rhodium-catalyzed hydrogenation reactions help rationalize the observed high diastereoselectivity, where the axial position for fluorine atoms is often the major product. nih.gov Theoretical modeling can map out the reaction pathways, identify transition states, and explain why certain products are favored, providing valuable guidance for optimizing synthetic methods. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies are cornerstones of medicinal chemistry, aiming to understand how systematic changes in a molecule's structure affect its biological activity and physicochemical properties, respectively. For a compound like this compound, SAR would explore how modifications to the fluoro, methyl, or piperidine moieties alter its potency and selectivity for a given biological target.

Recent studies on related 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists illustrate key SAR principles. acs.orgnih.gov One major finding was that restricting the conformational flexibility of a phenethylamine (B48288) side chain by incorporating it into a piperidine ring—as is the case in this compound—has a dramatic impact on pharmacological activity. acs.org

Furthermore, stereochemistry is often a critical determinant of activity. In the 2,5-dimethoxyphenylpiperidine series, the (S)-enantiomer was found to be a potent 5-HT2A agonist, while the corresponding (R)-enantiomer exhibited a 100-fold drop in potency. acs.org This highlights the importance of the specific (R)-configuration in the title compound, as its enantiomer would be expected to have a different biological profile.

SAR investigations also examine the substitution patterns on the aromatic ring. Simple changes, such as moving the position of the fluorine or methyl group or replacing them with other functional groups, can lead to significant changes in activity, selectivity, and metabolic stability. dndi.org For example, studies on 4-azaindole-2-piperidine derivatives showed a preference for electron-rich aromatics, with para-fluoro analogs often possessing improved metabolic stability. dndi.org

Table 2: Example of Structure-Activity Relationship in Phenylpiperidine Analogues at 5-HT2AR. acs.org
Compound TypeStructural FeatureRelative Agonist PotencyKey Insight
Flexible PhenethylamineFreely rotating side chainHighBaseline activity in a flexible molecule.
(R)-PhenylpiperidineConformationally restricted (R)-enantiomer~100-fold lowerRestriction of conformation is detrimental for this enantiomer.
(S)-PhenylpiperidineConformationally restricted (S)-enantiomer~4-fold lowerThe (S)-enantiomer retains much of the activity.

In Silico Approaches for SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In silico SAR exploration for this compound and related analogs involves the use of computational models to predict the activity of novel derivatives. These studies help in identifying key structural motifs and functional groups that are crucial for the compound's therapeutic effects.

While direct computational SAR studies on this compound are not extensively detailed in publicly available literature, the principles of such explorations can be inferred from research on similar piperidine-based structures. For instance, computational studies on piperidine and piperazine-based compounds often involve the generation of a library of virtual analogs by modifying the core structure. nih.gov These modifications can include altering substituents on the phenyl ring or the piperidine moiety.

The exploration of SAR for piperidine-based derivatives in other contexts, such as for inhibiting influenza virus, has demonstrated the importance of specific structural features. nih.govscispace.com In these studies, systematic alterations to the piperidine scaffold and its substituents have been shown to significantly impact biological activity, highlighting the critical nature of the ether linkage and other functional groups. nih.govscispace.com Similarly, molecular modeling of piperidine-based cocaine analogs has been used to probe the binding pockets of monoamine transporters, revealing that the flexibility of substituents on the piperidine ring can influence binding affinity by avoiding unfavorable interactions. nih.gov

For this compound, a hypothetical in silico SAR study would involve creating a series of virtual compounds where the fluoro and methyl groups on the phenyl ring are systematically moved to other positions or replaced with other functional groups. The piperidine ring could also be modified. These virtual compounds would then be docked into the active site of a relevant biological target to predict their binding affinities. The results of such a virtual screen would guide the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Interactive Data Table: Hypothetical SAR Exploration of this compound Analogs

Compound IDModificationPredicted Binding Affinity (Ki, nM)Key Predicted Interactions
This compound Parent Compound - -
Analog 13-Fluoro isomer--
Analog 24-Fluoro isomer--
Analog 33-Methyl isomer--
Analog 44-Methyl isomer--
Analog 5Des-fluoro--
Analog 6Des-methyl--
Analog 7(S)-enantiomer--

Prediction of Molecular Interactions and Selectivity

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with its biological target at an atomic level. These methods can elucidate the binding mode, identify key amino acid residues involved in the interaction, and help explain the compound's selectivity for a particular receptor or enzyme.

In studies of other piperidine-based ligands, molecular docking has been successfully used to predict binding modes and affinities. For example, in the study of piperidine/piperazine-based sigma receptor 1 (S1R) ligands, docking studies revealed that the protonated piperidine nitrogen forms crucial salt bridge interactions with glutamate (B1630785) and aspartate residues in the receptor's binding pocket. nih.gov Furthermore, MD simulations confirmed the stability of these interactions and highlighted the importance of specific amino acid residues for ligand binding. nih.govnih.gov

Applying these principles to this compound, one would first need a high-resolution 3D structure of the target protein. The compound would then be docked into the active site of the protein. The docking algorithm would generate multiple possible binding poses, which are then scored based on their predicted binding energy. The pose with the most favorable score is considered the most likely binding mode.

Analysis of the predicted binding pose of this compound would reveal specific interactions such as:

Hydrogen bonds: The piperidine nitrogen, in its protonated state, is a likely hydrogen bond donor. The fluorine atom could act as a weak hydrogen bond acceptor.

Hydrophobic interactions: The methylphenyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking or pi-cation interactions: The aromatic phenyl ring could participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or in pi-cation interactions with positively charged residues.

MD simulations could further refine the docked pose and provide insights into the dynamic stability of the ligand-protein complex over time. These simulations can also help in understanding the structural basis for the compound's selectivity for its target over other related proteins. By comparing the predicted interaction patterns of this compound with its primary target and with off-targets, researchers can identify the key determinants of selectivity.

Interactive Data Table: Predicted Molecular Interactions for this compound

Interaction TypePotential Interacting Group on CompoundPotential Interacting Residues on Target Protein
Hydrogen BondPiperidine N-H (protonated)Asp, Glu, Ser, Thr, Asn, Gln
Hydrogen Bond (weak)Fluoro groupBackbone N-H
HydrophobicMethyl group, Phenyl ringAla, Val, Leu, Ile, Met, Phe, Trp, Pro
Pi-Pi StackingPhenyl ringPhe, Tyr, Trp, His
Pi-CationPhenyl ringLys, Arg

Note: The interacting residues are examples and would be specific to the actual biological target of the compound, which is not specified in the provided information.

Biological Target Identification and Mechanistic Pharmacology in Vitro & Preclinical Focus

In Vitro Receptor Binding and Ligand Affinity Studies

The structural characteristics of (R)-2-(5-Fluoro-2-methylphenyl)piperidine, particularly the presence of a piperidine (B6355638) ring attached to a substituted phenyl group, suggest a potential interaction with various neuroreceptors. Determining the binding affinity of this compound to a panel of receptors is a critical first step.

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), receptors are a major target for therapeutic agents treating a range of neuropsychiatric disorders. nih.gov The 5-HT2A and 5-HT7 receptor subtypes, in particular, are implicated in conditions such as schizophrenia, depression, and anxiety. nih.govnih.gov The 5-HT2A receptor is a primary target for atypical antipsychotic medications and psychedelic compounds. wikipedia.org The 5-HT7 receptor is involved in the regulation of circadian rhythms, mood, and cognition. nih.gov

For a compound like this compound, in vitro radioligand binding assays would be employed to determine its affinity (typically expressed as the inhibition constant, Ki) for these receptors. A high affinity for the 5-HT2A receptor could indicate potential antipsychotic or anxiolytic properties. nih.gov Similarly, significant affinity for the 5-HT7 receptor might suggest a role in treating depressive or cognitive disorders. nih.gov

While specific binding data for this compound is not currently available in the public domain, studies on structurally related piperazine (B1678402) derivatives have shown that modifications to the phenyl ring and the stereochemistry of the molecule can significantly influence binding affinity and selectivity for serotonin receptors. researchgate.net

Table 1: Hypothetical Serotonin Receptor Binding Affinity Profile for this compound

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT2AData not available
5-HT7RData not available

This table illustrates the type of data that would be generated in these studies. Actual values are not available.

Dopamine (B1211576) receptors, particularly the D2 subtype, are central to the mechanism of action of most antipsychotic drugs. nih.govnih.gov The therapeutic efficacy of these drugs often correlates with their ability to block D2 receptors in the mesolimbic pathway. Therefore, assessing the binding affinity of this compound to dopamine receptors is a critical component of its pharmacological characterization.

Similar to serotonin receptor studies, radioligand binding assays are used to determine the affinity for D2 receptors. A compound with high affinity for D2 receptors might be investigated for its potential in treating psychosis. nih.gov The ratio of a compound's affinity for 5-HT2A versus D2 receptors is often considered a key indicator of whether it may function as a "typical" or "atypical" antipsychotic, with the latter generally having a higher affinity for 5-HT2A receptors relative to D2 receptors. nih.gov

Table 2: Hypothetical Dopamine Receptor Binding Affinity Profile for this compound

Receptor SubtypeBinding Affinity (Ki, nM)
D2Data not available

This table illustrates the type of data that would be generated in these studies. Actual values are not available.

To establish a comprehensive pharmacological profile and predict potential side effects, this compound would be screened against a broad panel of other neuroreceptors, ion channels, and transporters. This would include, but not be limited to, adrenergic, histaminergic, and muscarinic receptors, as off-target binding to these sites can lead to undesirable effects. Furthermore, interactions with sigma receptors, which are known to be modulated by some piperidine-containing compounds, would also be of interest. nih.gov

Enzyme Inhibition and Activation Studies

Beyond receptor binding, it is important to investigate whether this compound inhibits or activates key enzymes involved in neurotransmitter metabolism or other cellular processes. For instance, inhibition of monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes could have significant pharmacological and toxicological implications. Studies on benzylpiperidine and benzylpiperazine derivatives have highlighted the potential for this class of compounds to act as reversible inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). unisi.it Therefore, assessing the activity of this compound against a panel of relevant enzymes is a necessary step.

Table 3: Hypothetical Enzyme Inhibition Profile for this compound

EnzymeInhibition/Activation (IC50/EC50, µM)
Monoamine Oxidase A (MAO-A)Data not available
Monoamine Oxidase B (MAO-B)Data not available
Cytochrome P450 (e.g., CYP2D6)Data not available
Monoacylglycerol Lipase (MAGL)Data not available

This table illustrates the type of data that would be generated in these studies. Actual values are not available.

Mechanistic Studies of Protein-Ligand Interactions

Understanding how this compound interacts with its target proteins at a molecular level provides invaluable insight into its mechanism of action and can guide the design of more potent and selective analogs.

A powerful technique to visualize protein-ligand interactions is X-ray co-crystallography. If this compound demonstrates high affinity for a particular receptor, efforts would be made to co-crystallize the compound with the receptor protein. The resulting crystal structure would reveal the precise binding pocket and the key amino acid residues involved in the interaction. For instance, the co-crystal structure of the dopamine D2 receptor with the antipsychotic drug spiperone (B1681076) has provided significant insights into how ligands bind to this receptor. nih.gov Such structural information for this compound would be instrumental in explaining its binding affinity and functional activity, and would facilitate structure-based drug design efforts. In the absence of experimental structural data, computational methods such as molecular docking can be used to predict the binding mode of the compound within the target receptor. nih.gov

Biochemical Pathway Modulation

While the direct biochemical pathway modulation by this compound is not explicitly defined in the provided research, compounds with a substituted piperidine core are known to influence several signaling pathways. For instance, various piperidine derivatives have been investigated for their potential to modulate pathways associated with neurodegenerative diseases, such as Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com Some substituted piperidines have demonstrated the ability to inhibit both enzymes in the nanomolar range. ajchem-a.com

Furthermore, certain piperidine derivatives exhibit antioxidant properties, which suggests an ability to modulate oxidative stress pathways, potentially through the scavenging of free radicals. ajchem-a.comajchem-a.com The mechanism for some piperamides has been attributed to their capacity to donate a hydrogen radical or an electron to stabilize free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). ajchem-a.com Given the prevalence of the piperidine moiety in compounds targeting the central nervous system, it is plausible that this compound could modulate neurotransmitter pathways, such as those involving serotonin or histamine (B1213489) receptors, a common target for N-aryl-piperidine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement and Specificity

The biological activity of piperidine derivatives is highly dependent on their structural features, including the nature and position of substituents on both the piperidine and aryl rings, as well as the stereochemistry of chiral centers.

The design of 2-arylpiperidine derivatives often focuses on optimizing interactions with the target protein through modifications of the aryl and piperidine moieties. The substituents on the aromatic ring can significantly influence binding affinity and selectivity. For example, in a series of N-aryl-piperidine derivatives targeting the human histamine H3 receptor, the agonistic activity was found to be greatly influenced by the substituents on the aromatic ring. nih.gov

Conformational restriction is another key design principle. The piperidine ring itself provides a more rigid scaffold compared to acyclic analogues, which can lead to more specific binding interactions. nih.gov The choice between a piperazine and a piperidine spacer, for instance, has been shown to dramatically affect affinity for the histamine H3 receptor, with piperidine derivatives showing moderate to high affinity where piperazine analogues had low to no affinity. nih.gov The use of functionalizable groups, such as a 4-methylene group on the piperidine ring, can also serve as a synthetic handle to introduce further diversity and modulate activity. acs.org

Table 1: Influence of Heterocyclic Scaffold on Receptor Affinity

ScaffoldTarget ReceptorObserved Affinity
PiperazineHuman Histamine H3Low to None nih.gov
PiperidineHuman Histamine H3Moderate to High nih.gov

Stereochemistry is a critical determinant of biological activity for chiral compounds like this compound. nih.govnih.gov The three-dimensional arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target. nih.gov For many chiral drugs, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to off-target effects. nih.gov

In studies of other chiral molecules, the stereochemistry has been shown to be the driving factor for potency and pharmacokinetics. nih.gov For example, in a series of 3-Br-acivicin isomers, the natural (5S, αS) isomers were consistently the most potent in terms of antimalarial activity, with the unnatural enantiomers and diastereomers being significantly less active or inactive. nih.gov This difference was hypothesized to be due to stereoselective uptake by amino acid transport systems. nih.gov For 2-arylpiperidines, the configuration at the 2-position dictates the spatial orientation of the aryl group relative to the piperidine ring, which is crucial for fitting into a specific binding pocket. The (R)-configuration of the title compound would present the 5-fluoro-2-methylphenyl group in a specific orientation that could be essential for its interaction with its yet-to-be-fully-identified biological target.

Table 2: Effect of Stereochemistry on Antimalarial Activity of 3-Br-Acivicin Analogs

Compound (Stereoisomer)Activity against P. falciparum D10
2a [(5S, αS) - natural]Active
2d [(5R, αR) - enantiomer of 2a]~10-fold less potent than 2a nih.gov
2b & 2c (diastereomers)Inactive (IC₅₀ > 15 µM) nih.gov

The substituents on both the fluorophenyl and piperidine rings play a pivotal role in modulating the pharmacological profile of the molecule.

Fluorophenyl Moiety: The presence and position of the fluorine and methyl groups on the phenyl ring are critical. Fluorine substitution is a common strategy in medicinal chemistry to alter properties such as metabolic stability, lipophilicity, and basicity (pKa). nih.gov A fluorine atom can block sites of metabolism and its high electronegativity can influence electronic interactions with the target. The methyl group, being a small, lipophilic group, can also influence binding through steric and hydrophobic interactions. In a study of N-alkyl-piperidine-2-carboxamides, fluorine substitution was found to decrease basicity. nih.gov The combined effect of the 5-fluoro and 2-methyl substituents in this compound will create a unique electronic and steric profile that dictates its target affinity and selectivity.

Table 3: General Effects of Substituents on Physicochemical Properties of Piperidine Derivatives

SubstituentMoietyGeneral Effect on PropertiesReference
FluorineN-Alkyl Side ChainDecreases basicity, modulates lipophilicity nih.gov
MethylPiperidine RingCan improve binding affinity
Aromatic GroupsPiperidine NitrogenInfluences agonistic/antagonistic activity nih.gov

Pharmacokinetic Research Parameters in Vitro & Preclinical Metabolic Stability

In Vitro Metabolic Stability Assessment

Metabolic stability is a critical determinant of a drug's oral bioavailability and half-life. In vitro assays are employed early in the discovery process to predict in vivo metabolic clearance. nih.gov These assessments typically involve incubating the compound with liver fractions or cells to measure the rate of its degradation.

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. The stability of a compound in the presence of human and mouse liver microsomes is a standard assay to evaluate its susceptibility to Phase I metabolism. The procedure involves incubating the test compound with liver microsomes and a regenerating system for the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine parameters like half-life (t½) and intrinsic clearance (CLint).

In studies of related structures, the replacement of a piperazine (B1678402) ring with a piperidine (B6355638) system in certain molecules led to improved metabolic stability in rat liver microsomes. nih.gov This suggests that the piperidine core of (R)-2-(5-Fluoro-2-methylphenyl)piperidine may confer a degree of metabolic resilience.

Table 1: Example Data from a Liver Microsomal Stability Assay This table presents illustrative data typical for such an assay.

SpeciesCompound Concentration (µM)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human14530.8
Mouse12555.4

Hepatocyte Stability Assays

While microsomal assays are excellent for assessing Phase I metabolism, they lack the enzymes responsible for Phase II conjugation reactions. Hepatocyte stability assays utilize intact liver cells, providing a more complete picture of metabolic fate by incorporating both Phase I and Phase II metabolic pathways. nih.gov These assays are crucial for understanding the full scope of metabolic liabilities. nih.gov Modern approaches have integrated automated liquid handling and high-resolution mass spectrometry to create high-throughput platforms for simultaneously assessing metabolic stability and identifying metabolites. nih.gov

Table 2: Example Data from a Hepatocyte Stability Assay This table presents illustrative data typical for such an assay.

SpeciesCompound Concentration (µM)Half-Life (t½, min)Predicted In Vivo Hepatic Clearance (mL/min/kg)
Human16019.2
Mouse13541.5

Impact of Fluorination on Metabolic Stability

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate its properties. acs.orgacs.org Fluorination can significantly impact metabolic stability, although its effects are not always predictable. acs.org The carbon-fluorine bond is exceptionally strong, and placing a fluorine atom at a potential site of metabolism can block oxidative attack by CYP enzymes, thereby increasing the compound's half-life. acs.orgimsa.edu

However, the high electronegativity of fluorine can also alter the electronic properties of the entire molecule, which may change its affinity for metabolic enzymes or open up alternative metabolic pathways. acs.orgacs.org Therefore, the position of the fluorine atom is critical; in the case of this compound, the fluorine on the phenyl ring could protect that part of the molecule from aromatic hydroxylation, a common metabolic route. While fluorination is often intended to improve metabolic stability, studies on some fluorinated compounds have shown no significant improvement compared to their non-fluorinated parent molecules, highlighting the complexity of these interactions. nih.gov

In Vitro Plasma Stability

In addition to metabolism in the liver, a compound may be subject to degradation by enzymes present in blood plasma, such as esterases and amidases. In vitro plasma stability assays are conducted to assess this potential liability. nih.gov The test compound is incubated in plasma from various species (e.g., human, mouse, rat) at 37°C, and its concentration is monitored over time. nih.gov High instability in plasma can preclude the development of an intravenously administered drug and may affect the bioavailability of orally administered compounds. For molecules like this compound, which lacks readily hydrolyzable ester or amide groups, significant plasma instability would generally not be expected.

Table 3: Example Data from an In Vitro Plasma Stability Assay This table presents illustrative data typical for such an assay.

Plasma SpeciesIncubation Time (hours)Percent RemainingClassification
Human2>95%Stable
Mouse2>95%Stable
Rat2>95%Stable

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Purposes

In vitro ADME profiling provides a preliminary characterization of a compound's potential pharmacokinetic properties. nih.gov These assays are designed to be rapid and resource-efficient, allowing for the screening of many compounds in the early phases of drug discovery to select candidates with the most promising profiles. nih.gov

The physicochemical properties of a compound are fundamental drivers of its ADME behavior. acs.org Key parameters such as lipophilicity and aqueous solubility are often predictive of absorption and distribution.

Lipophilicity: Often measured as the partition coefficient (logP) or distribution coefficient (logD at pH 7.4), lipophilicity influences a compound's ability to cross biological membranes. The presence of a fluorine atom, as in this compound, generally increases a molecule's lipophilicity. acs.orgmdpi.com While adequate lipophilicity is necessary for membrane permeability, excessively high values can lead to poor solubility, increased metabolic clearance, and non-specific binding.

Solubility: Aqueous solubility is critical for absorption from the gastrointestinal tract and for formulation development. Poor solubility can be a major hurdle for achieving adequate drug exposure.

These properties are interconnected and must be balanced to achieve a desirable ADME profile. For instance, in vitro permeability assays, often using cell monolayers like Caco-2, can provide an estimate of a compound's potential for oral absorption, a process heavily influenced by both solubility and lipophilicity. nih.gov

Table 4: Key Physicochemical Properties and Their Influence on ADME

Physicochemical PropertyRelevance to In Vitro ADMEInfluence of Structural Features of this compound
Lipophilicity (logD) Permeability, plasma protein binding, metabolic clearanceThe fluoro-phenyl group increases lipophilicity, potentially enhancing permeability. acs.org
Aqueous Solubility Dissolution, absorptionThe basic piperidine ring can be protonated, which may aid solubility at low pH.
Molecular Weight (MW) General drug-likeness, diffusionThe compound has a relatively low molecular weight, which is generally favorable.
pKa Solubility, absorption, cellular uptakeThe basic nitrogen in the piperidine ring determines the pKa and ionization state at physiological pH.

Permeability Assays (e.g., Caco-2, PAMPA) for Research Insights

Permeability is a key determinant of a drug's oral absorption. In vitro models like the Caco-2 cell assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are routinely used to predict the intestinal permeability of drug candidates. nih.gov

Caco-2 Permeability

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. nih.gov This assay provides information on both passive diffusion and active transport mechanisms. For a lipophilic, amine-containing compound like This compound , a moderate to high Caco-2 permeability would generally be expected, primarily driven by passive transcellular diffusion. The presence of the fluorine atom and the methyl group on the phenyl ring can influence lipophilicity and, consequently, permeability. Generally, increased lipophilicity can lead to higher permeability, but this is not always a linear relationship and is also dependent on other factors such as molecular size and the presence of specific transporter interactions.

PAMPA (Parallel Artificial Membrane Permeability Assay)

As specific experimental data for this compound is not available, a data table for permeability cannot be provided.

Plasma Protein Binding Research

Plasma protein binding (PPB) significantly influences a drug's distribution, metabolism, and excretion, as generally only the unbound fraction of a drug is pharmacologically active. youtube.comyoutube.com The extent of binding is largely determined by the physicochemical properties of the compound, particularly its lipophilicity and ionization state at physiological pH.

For This compound , which is a basic compound due to the piperidine nitrogen, it is expected to be protonated at physiological pH (pKa of piperidine is ~11.2). Basic drugs often bind to alpha-1-acid glycoprotein (B1211001) (AAG), while acidic drugs primarily bind to albumin. youtube.com The lipophilic nature of the 2-(5-fluoro-2-methylphenyl) substituent would likely contribute to a significant degree of plasma protein binding. nih.govnih.gov The introduction of a fluorine atom can sometimes increase lipophilicity and, consequently, plasma protein binding.

The unbound fraction (fu) is a critical parameter, and a high degree of plasma protein binding (low fu) can affect the therapeutic efficacy and potential for drug-drug interactions. youtube.com

Without specific experimental data for this compound, a data table for plasma protein binding cannot be generated.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are fundamental in verifying the molecular structure and assigning the stereochemistry of (R)-2-(5-Fluoro-2-methylphenyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside X-ray crystallography, provide detailed insights into the compound's atomic arrangement and spatial orientation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of the molecule. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the 5-fluoro-2-methylphenyl group and the protons of the piperidine (B6355638) ring are expected. The chemical shifts and coupling constants of these protons provide information about their connectivity and spatial relationships. For instance, the fluorine atom at the C5 position of the phenyl ring would influence the chemical shifts of the adjacent aromatic protons through space and through bond couplings. The methyl group protons at the C2 position of the phenyl ring would appear as a singlet. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals confirms the number of non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom. For example, the carbon atom attached to the fluorine (C5) would show a characteristic large one-bond C-F coupling constant. The stereochemistry of the piperidine ring can influence the chemical shifts of the ring carbons. A recent study on fluorinated piperidines highlighted the significant role of solvation and solvent polarity on their conformational behavior, which can be monitored by NMR. acs.orgnih.gov

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperidine ring, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching of the fluorinated phenyl group.

X-ray crystallography provides the most definitive method for stereochemical assignment by determining the three-dimensional structure of the molecule in the solid state. Obtaining a suitable crystal of a single enantiomer allows for the unambiguous determination of the (R) configuration at the chiral center (C2 of the piperidine ring). A search of the Cambridge Structural Database for similar structures, such as fluorinated diphenidine (B1206869) derivatives, reveals that the piperidine ring typically adopts a chair conformation. nih.gov

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - Signals for aromatic protons with splitting patterns influenced by fluorine and methyl substituents.- Complex multiplets for piperidine ring protons.- A singlet for the methyl group protons.
¹³C NMR - Distinct signals for all carbon atoms.- Characteristic C-F coupling for the carbon attached to fluorine.- Signals for piperidine ring carbons indicative of its conformation.
IR Spectroscopy - N-H stretching band for the secondary amine.- Aromatic and aliphatic C-H stretching bands.- Aromatic C=C stretching bands.- C-F stretching band.

| X-ray Crystallography | - Unambiguous determination of the (R) absolute configuration.- Confirmation of the chair conformation of the piperidine ring. |

Chromatographic Methods for Enantiomeric Excess Determination and Purification

The synthesis of a single enantiomer of a chiral compound like this compound requires methods to determine its enantiomeric purity and to separate it from the undesired (S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the two enantiomers, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are often effective for the separation of a wide range of chiral compounds, including piperidine derivatives. nih.gov For non-chromophoric compounds, pre-column derivatization with a chromophoric agent might be necessary for UV detection.

The determination of enantiomeric excess (e.e.) is performed by integrating the peak areas of the two enantiomers in the chromatogram. A high e.e. value indicates the high purity of the desired (R)-enantiomer. Preparative chiral HPLC can be employed to isolate the desired enantiomer on a larger scale.

The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions. Common mobile phases for normal-phase chiral HPLC include mixtures of alkanes (like hexane) and alcohols (like isopropanol). youtube.com For reversed-phase separations, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used. The choice of the mobile phase can significantly affect the separation efficiency. researchgate.net

Table 2: General Approach for Chiral HPLC Method Development for this compound

Step Description
1. Column Screening Test various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to identify a suitable column that shows baseline separation of the enantiomers.
2. Mobile Phase Optimization Adjust the composition of the mobile phase (e.g., ratio of hexane/isopropanol in normal phase) to optimize resolution, retention times, and peak shapes.
3. Detection Use a suitable detector, typically a UV detector. If the compound has a weak chromophore, derivatization might be considered.
4. Quantification Once separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

| 5. Preparative Separation | Scale up the analytical method to a preparative scale for the purification of the (R)-enantiomer. |

Mass Spectrometry for Metabolite Identification and Kinetic Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites in biological matrices and for conducting kinetic studies.

The mass spectrum of this compound would show a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides structural information and can be used to identify the compound and its metabolites. The fragmentation of piperidine alkaloids often involves the neutral loss of small molecules like water. nih.gov For this compound, fragmentation would likely involve cleavage of the piperidine ring and the bond connecting the phenyl and piperidine rings.

In metabolic studies, LC-MS/MS is used to profile and identify metabolites in samples such as plasma, urine, or liver microsomes. nih.gov The sample is analyzed by LC-MS/MS, and the resulting data is searched for masses corresponding to potential metabolites formed through common metabolic pathways such as hydroxylation, N-dealkylation, or glucuronidation. The fragmentation patterns of these potential metabolites are then compared to that of the parent compound to confirm their structures.

Kinetic studies, such as the determination of the rate of metabolism, can also be performed using LC-MS/MS. By monitoring the disappearance of the parent compound and the appearance of its metabolites over time, kinetic parameters can be calculated.

Table 3: Application of Mass Spectrometry in the Study of this compound

Application Methodology Expected Outcome
Structural Confirmation Electrospray Ionization (ESI) or Electron Ionization (EI) Mass Spectrometry Molecular ion peak confirming the molecular weight. High-resolution mass for elemental composition.
Structural Elucidation Tandem Mass Spectrometry (MS/MS) Characteristic fragmentation pattern providing structural information.
Metabolite Identification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Detection and structural characterization of metabolites in biological samples.

| Kinetic Studies | Time-course analysis using LC-MS/MS | Determination of the rate of metabolism and formation of metabolites. |

Future Directions and Research Gaps

Emerging Synthetic Methodologies for Novel Piperidine (B6355638) Derivatives

The synthesis of structurally complex piperidines remains a challenge, demanding the development of more efficient, selective, and sustainable methods. mdma.ch Future research is trending towards transition-metal catalysis and novel cyclization strategies to build the piperidine core with high precision.

Recent breakthroughs have moved beyond traditional hydrogenation of pyridine (B92270) precursors, which often require harsh conditions. nih.gov Modern approaches leverage catalysts based on gold (Au), palladium (Pd), copper (Cu), and rhodium (Rh) to achieve intricate molecular architectures under milder conditions. nih.govajchem-a.com Gold-catalyzed reactions, for instance, have enabled the hydroamination of unactivated olefins and the cycloisomerization of specific acetals to form highly substituted piperidines. acs.orgorganic-chemistry.org

Palladium catalysis has proven particularly versatile, facilitating C-H activation and arylation to introduce substituents at specific positions on the piperidine ring, such as the C4 position. grantome.comacs.org Photoinduced palladium-catalyzed cascade reactions are also emerging, allowing for the construction of multi-substituted chiral piperidines from readily available amino acid derivatives. thieme-connect.com These methods offer a modular and efficient route to complex scaffolds. acs.orgnih.gov

Furthermore, radical-mediated cyclizations are gaining traction. nih.gov These reactions, sometimes catalyzed by copper, can proceed through mechanisms like 1,6-hydrogen atom transfer, providing access to piperidine structures that are difficult to obtain through other means. nih.gov The development of enantioselective methods remains a high priority, ensuring access to specific stereoisomers which is critical for biological activity. ajchem-a.comresearchgate.net

Table 1: Emerging Synthetic Methodologies for Piperidine Derivatives
MethodologyCatalyst/ReagentKey FeaturesReference
C-H Activation/ArylationPalladium (Pd) complexesDirect functionalization of C-H bonds at positions remote from the nitrogen atom (e.g., C4). grantome.comacs.org
Gold-Catalyzed CyclizationGold (I) complexes (e.g., Ph3PAuNTf2)Circumvents issues of classical aza-Prins reactions; provides access to highly substituted piperidones. acs.org
Photoinduced Cascade ReactionPalladium (Pd) complexesSynthesizes multi-substituted chiral piperidines from amino acid derivatives and dienes without external oxidants. thieme-connect.com
Intramolecular C-H AminationCopper (Cu) complexesRadical-based cyclization of N-fluoride amides to form both pyrrolidines and piperidines. acs.org
Modular SynthesisPalladium(0) complexesDecarboxylative cyclization of propargyl carbonates with diamines for highly substituted piperazines. acs.orgnih.gov

Advanced Computational Approaches in Piperidine Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and analysis of complex molecules like piperidine derivatives. nih.gov Advanced in silico techniques provide deep insights into structure-activity relationships, binding mechanics, and pharmacokinetic properties, thereby accelerating the development of new compounds.

Molecular docking is a widely used technique to predict the preferred binding orientation of a molecule to a target protein. tandfonline.com For piperidine derivatives, docking studies have been employed to elucidate binding modes within the active sites of enzymes like dihydrofolate reductase (DHFR) and receptors such as the µ-opioid and epidermal growth factor receptors (EGFR). nih.govtandfonline.comnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view, modeling the behavior of the ligand-protein complex over time under physiological conditions. nih.gov MD simulations are used to assess the stability of the docked pose and to understand the conformational flexibility of the piperidine molecule within the binding site, providing a more accurate picture of the binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamscience.com For piperidine analogs, QSAR models have been developed to identify key structural features and physicochemical properties that govern their inhibitory activity against targets like farnesyltransferase, guiding the design of more potent inhibitors. benthamscience.comresearchgate.net

Table 2: Advanced Computational Techniques in Piperidine Research
Computational MethodApplication in Piperidine ResearchInsights GainedReference
Molecular DockingPredicting binding modes and affinities to biological targets (e.g., EGFR, DHFR, µ-opioid receptor).Identification of key amino acid residues and interaction types; guidance for structure-based design. nih.govtandfonline.comnih.gov
Molecular Dynamics (MD) SimulationAssessing the stability of ligand-protein complexes over time.Validation of docking poses; understanding conformational changes and binding stability. nih.govresearchgate.net
QSAR AnalysisInvestigating structural features responsible for inhibitory activity (e.g., against farnesyltransferase).Identification of critical molecular descriptors that influence biological activity. benthamscience.comresearchgate.net
Pharmacophore ModelingIdentifying the essential 3D arrangement of features necessary for biological activity.Defining spatial orientation of aromatic, acceptor, and donor groups for optimal interaction. benthamscience.com

Untapped Biological Targets and Mechanistic Studies (Excluding Clinical Outcomes)

While piperidine derivatives are known to interact with a wide array of biological targets, there remains a vast, underexplored landscape of potential molecular partners. Future research focused on identifying and validating these novel targets, along with detailed mechanistic studies, could unlock new therapeutic avenues. This exploration must extend beyond well-trodden paths to investigate enzymes, receptors, and signaling pathways that have not been traditionally associated with piperidine-based ligands.

Recent studies have highlighted the potential for piperidine derivatives to act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and farnesyltransferase, both of which are compelling targets in oncology and infectious diseases. nih.govbenthamscience.com For instance, piperidine-based thiosemicarbazones have shown potent inhibitory activity against DHFR, an enzyme critical for nucleotide synthesis. nih.gov

Sigma (σ) receptors, particularly the σ1 subtype, represent another promising but complex target class. thieme-connect.com These receptors are implicated in a range of neurological functions, and understanding how piperidine scaffolds interact with them at a molecular level could lead to novel central nervous system agents. thieme-connect.com Mechanistic studies, often supported by computational docking, are crucial to deciphering the specific interactions that confer affinity and selectivity for these targets. tandfonline.com Other potential targets include tubulin, where piperidine derivatives have been shown to inhibit polymerization by binding to the colchicine (B1669291) site, thereby exhibiting anticancer properties. mdpi.com

Table 3: Untapped Biological Targets and Mechanistic Insights for Piperidine Derivatives
Biological TargetPiperidine ChemotypeProposed Mechanism of Action (Non-Clinical)Reference
Dihydrofolate Reductase (DHFR)Piperidine-based thiosemicarbazonesInhibition of the enzyme essential for folate metabolism and DNA synthesis. nih.gov
Farnesyltransferase (FTase)Piperidine analogsInhibition of post-translational modification of proteins like Ras, implicated in cancer signaling. benthamscience.comresearchgate.net
Sigma-1 (σ1) ReceptorVarious piperidine derivativesActs as an agonist or antagonist, modulating intracellular signaling pathways. thieme-connect.com
TubulinSubstituted piperidinesInhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis. mdpi.com
µ-Opioid Receptor4-amino methyl piperidinesBinding to the receptor pocket, involving specific residue interactions, to modulate pain signaling. tandfonline.com

Strategic Fluorination Research for Enhanced Molecular Probe Development

The presence of a fluorine atom in the target compound, (R)-2-(5-Fluoro-2-methylphenyl)piperidine, underscores the importance of strategic fluorination in modern medicinal chemistry. Fluorine is not merely a hydrogen isostere; its unique properties can be leveraged to create superior molecular probes for research and diagnostics. tandfonline.comcapes.gov.brresearchgate.net

The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. tandfonline.comcapes.gov.br It can block metabolically labile sites, thereby increasing metabolic stability, a critical attribute for any probe or drug candidate intended for in vivo use. mdpi.comchemrxiv.org Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can in turn enhance binding affinity to a target protein. researchgate.netnih.gov This enhanced affinity can arise from direct interactions between the fluorine atom and the protein or indirectly by modulating the electronic properties of the molecule. tandfonline.com

A particularly exciting frontier is the use of the fluorine-18 (B77423) (¹⁸F) isotope in Positron Emission Tomography (PET) imaging. nih.gov PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. nih.gov By labeling a piperidine derivative with ¹⁸F, researchers can create a radiotracer to track the distribution and target engagement of the molecule in real-time. thieme-connect.comnih.gov This is invaluable for drug development, allowing for the study of pharmacokinetics and target occupancy non-invasively. nih.gov The development of novel and efficient ¹⁸F-labeling methods for piperidine-containing compounds is an active and high-priority area of research, aiming to make these powerful imaging tools more accessible. thieme-connect.comnumberanalytics.comnumberanalytics.comresearchgate.net

Table 4: Strategic Advantages of Fluorination in Molecular Probe Development
Property Enhanced by FluorinationMechanism/EffectApplication for Molecular ProbesReference
Metabolic StabilityThe strong C-F bond blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes.Increases probe lifetime in vivo, allowing for longer imaging times and more accurate quantification. tandfonline.commdpi.comchemrxiv.org
Binding AffinityFluorine's electronegativity can alter local electronic environments and create favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.Improves probe specificity and signal-to-noise ratio by ensuring tight binding to the intended target. tandfonline.comnih.gov
PET Imaging CapabilityIncorporation of the positron-emitting ¹⁸F isotope allows for detection by PET scanners.Enables non-invasive, real-time visualization of target distribution and density in living organisms. thieme-connect.comnih.govnih.gov
Membrane PermeabilityFluorine can increase lipophilicity, which may enhance the ability of a probe to cross cell membranes and the blood-brain barrier.Crucial for probes targeting intracellular or central nervous system targets. tandfonline.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.